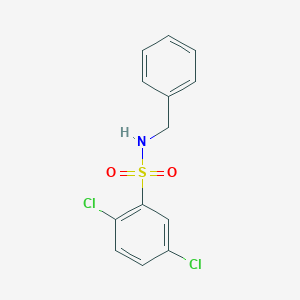

N-benzyl-2,5-dichlorobenzenesulfonamide

Descripción general

Descripción

N-benzyl-2,5-dichlorobenzenesulfonamide is an organic compound with the molecular formula C13H11Cl2NO2S It is characterized by the presence of a benzyl group attached to a 2,5-dichlorobenzenesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-dichlorobenzenesulfonyl chloride+benzylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-benzyl-2,5-dichlorobenzenesulfonamide has been identified as a lead compound for developing new pharmaceuticals. Its sulfonamide group is known for interacting with various biological targets, making it a candidate for enzyme inhibition studies. For instance, it has shown potential in inhibiting carbonic anhydrase (CA) enzymes, which are implicated in numerous physiological processes and diseases, including cancer and edema .

Case Study: Carbonic Anhydrase Inhibition

- Objective : To evaluate the inhibitory effects of this compound on CA II.

- Findings : The compound demonstrated significant inhibition of CA II activity, suggesting potential applications in treating conditions like glaucoma and certain cancers .

Agricultural Chemistry

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to interact with biological molecules can be harnessed to develop agents that target specific pathways in pests or weeds without affecting non-target organisms.

Case Study: Herbicidal Activity

- Objective : Assess the herbicidal properties of this compound.

- Findings : Laboratory tests indicated that the compound effectively inhibited the growth of certain weed species at specific concentrations, suggesting its utility in agricultural applications.

Key Mechanisms Identified

Mecanismo De Acción

The mechanism of action of N-benzyl-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2,4-dichlorobenzenesulfonamide

- N-benzyl-3,5-dichlorobenzenesulfonamide

- N-benzyl-2,5-difluorobenzenesulfonamide

Uniqueness

N-benzyl-2,5-dichlorobenzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets

Actividad Biológica

N-benzyl-2,5-dichlorobenzenesulfonamide is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a dichlorobenzenesulfonamide moiety. This structural configuration contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it can modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated through various in vitro and in vivo studies:

- Anticonvulsant Activity : In animal models, this compound has shown protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, it demonstrated an effective dose (ED50) in the MES test at 67.65 mg/kg .

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation markers in vitro, indicating its potential use in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, it was effective against colorectal cancer cells when combined with other inhibitors .

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of this compound, researchers administered the compound to mice subjected to MES and PTZ tests. Results indicated that the compound provided substantial protection at doses ranging from 15 mg/kg to 60 mg/kg. Additionally, it exhibited synergistic effects when combined with valproic acid (VPA), enhancing its anticonvulsant efficacy .

Case Study 2: Cytotoxicity in Cancer Research

A separate investigation focused on the cytotoxic effects of this compound on human colorectal cancer cell lines. The study revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The combination treatment with other agents significantly improved the overall anticancer activity .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

N-benzyl-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYROHXPWUSBCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356820 | |

| Record name | N-benzyl-2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-15-0 | |

| Record name | N-benzyl-2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.